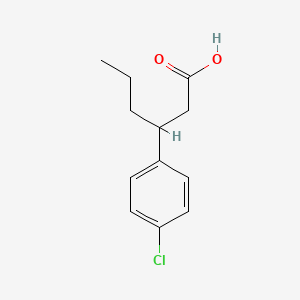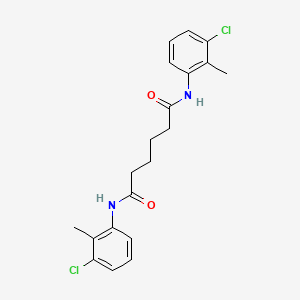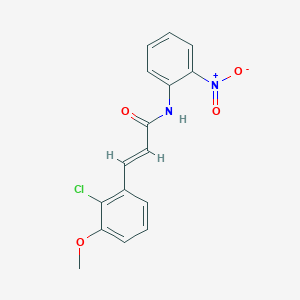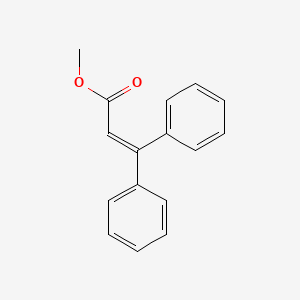
Benzyl(chloro)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(chloro)mercury can be synthesized through the reaction of benzyl chloride with mercuric chloride. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction is as follows:
C6H5CH2Cl+HgCl2→C6H5CH2HgCl+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of benzylmercuric oxide.
Reduction: Reduction reactions can convert this compound to benzylmercuric hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or sodium cyanide are used under basic conditions.
Major Products Formed:
Oxidation: Benzylmercuric oxide.
Reduction: Benzylmercuric hydride.
Substitution: Benzylmercuric hydroxide or benzylmercuric cyanide.
Scientific Research Applications
Benzyl(chloro)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies have explored its effects on biological systems, including its potential use as a biocide.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of certain types of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which benzyl(chloro)mercury exerts its effects involves the interaction of the mercury atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can lead to cell death, which is why it is studied for its antimicrobial properties.
Comparison with Similar Compounds
Benzylmercuric acetate: Similar in structure but with an acetate group instead of a chlorine atom.
Phenylmercuric chloride: Contains a phenyl group instead of a benzyl group.
Methylmercury chloride: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl(chloro)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a mercury atom. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, particularly in organic synthesis and as a potential antimicrobial agent.
Properties
CAS No. |
2117-39-7 |
|---|---|
Molecular Formula |
C7H7ClHg |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
benzyl(chloro)mercury |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
InChI Key |
VLGACEINHFQTIJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)

![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)









![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)
